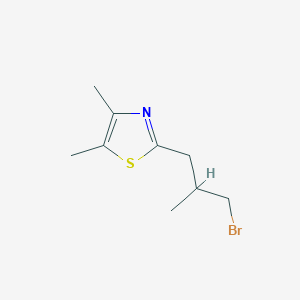

2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

Description

Properties

Molecular Formula |

C9H14BrNS |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

2-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C9H14BrNS/c1-6(5-10)4-9-11-7(2)8(3)12-9/h6H,4-5H2,1-3H3 |

InChI Key |

WGGBBBWAIWCQAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)CC(C)CBr)C |

Origin of Product |

United States |

Preparation Methods

Step-by-step Process:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino acids | Boc or Fmoc protecting groups | To prevent side reactions during subsequent steps |

| 2 | Conversion to amides | Coupling agents like HOBt, HCTU, DIEA | Facilitates formation of amide bonds |

| 3 | Formation of thioamides | Use of Lawesson's reagent or phosphorus-based reagents | Converts amides to thioamides, key intermediates |

| 4 | Ring closure to thiazoles | Calcium carbonate neutralization or direct heterocyclization | The calcium carbonate method improves yields and simplifies purification but may cause partial racemization |

| 5 | Halogenation at specific positions | Bromination using N-bromosuccinimide (NBS) or bromine in suitable solvents | Introduces the bromine atom at the desired position, e.g., 3-bromo-2-methylpropyl side chain |

Research Evidence:

A study detailed in the first source describes the synthesis of amino acid-derived thiazoles, emphasizing the use of calcium carbonate for heterocycle formation, which enhances yield and reaction speed, albeit with potential racemization issues.

Direct Heterocyclization Using 2,3-Dibromopropylisothiocyanate

Method Overview:

This method employs a reactive isothiocyanate reagent, 2,3-dibromopropylisothiocyanate , for one-step heterocyclization with suitable precursors like pyrazoles or amino derivatives.

Reaction Scheme:

-

- 3-bromo-2-methylpropyl precursor (e.g., 3,5-dimethylpyrazole derivatives)

- 2,3-dibromopropylisothiocyanate (synthesized via bromination of allylisothiocyanate)

-

- Solvent: Ethanol or chloroform

- Temperature: 15–30°C

- Duration: Several hours, typically 4–6 hours

-

- Mix the precursor with the dibromopropylisothiocyanate under stirring

- Allow intramolecular cyclization to occur, forming the thiazoline or thiazole ring

Research Evidence:

According to the second source, this method yields bromomethyl thiazoline derivatives with good stability and crystallinity. The process is advantageous for rapid synthesis and high purity of products.

Bromination of Thiazole Precursors

Method Overview:

Selective bromination of pre-formed thiazole rings or intermediates is used to introduce the bromine atom at specific positions, such as the 3-position of the thiazole ring or side chains.

Typical Procedure:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of thiazole core | Cyclization of thioamides or thiazoline derivatives | Using methods from sections 1 and 2 |

| 2 | Bromination | N-bromosuccinimide (NBS) in solvents like acetic acid or DMF | Controlled addition at low temperature (0–5°C) to prevent over-bromination |

| 3 | Purification | Crystallization or chromatography | To isolate the brominated product, e.g., 2-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole |

Research Evidence:

The detailed synthesis in the third source discusses bromination of heterocycles, emphasizing the importance of temperature control and choice of solvent to achieve regioselectivity and yield.

Alternative Synthesis via Multi-step Coupling and Cyclization

Method Overview:

A multi-step route involving coupling of halogenated intermediates with thiazole precursors, followed by cyclization and purification.

Process Outline:

- Synthesis of halogenated side chains from suitable precursors (e.g., halogenated alkyl halides)

- Coupling with thiazole ring precursors under basic or neutral conditions

- Cyclization to form the heterocyclic core

- Final bromination if necessary to introduce the bromine substituent

Research Evidence:

The synthesis strategies outlined in the first and fourth sources highlight the importance of stepwise coupling and cyclization, optimized by controlling reaction conditions to improve yields and purity.

Summary of Key Data

| Method | Advantages | Disadvantages | Typical Yield | Notable Conditions |

|---|---|---|---|---|

| Amino acid derivation | High regioselectivity, good yields | Multi-step, racemization risk | 60–80% | Use of calcium carbonate, mild heating |

| Dibromopropylisothiocyanate cyclization | Rapid, high purity | Requires synthesis of dibromo reagent | 70–85% | Ethanol solvent, 15–30°C |

| Bromination of heterocycles | Good regioselectivity | Over-bromination risk | 65–75% | Low temperature, NBS reagent |

Final Notes:

- The choice of method depends on desired purity, scale, and specific substitution pattern.

- The use of halogenating agents like NBS or bromine under controlled conditions is critical for regioselectivity.

- Protecting groups and coupling reagents are essential in multi-step syntheses to prevent side reactions.

- Recent research emphasizes environmentally friendly approaches, such as using milder oxidants and neutralization techniques to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dehalogenated thiazoles and modified thiazole rings.

Scientific Research Applications

Scientific Research Applications

- Chemistry This compound serves as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

- Biology It is investigated for its potential biological activities, such as antimicrobial and antifungal properties.

- Medicine It is explored for potential use in drug development, particularly in designing new therapeutic agents.

- Industry It is utilized in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Antimicrobial Properties

Research indicates that 2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole exhibits significant antimicrobial activity against various bacterial strains and fungi.

- Bacterial Activity It is effective against Staphylococcus aureus and Escherichia coli.

- Fungal Activity It exhibits antifungal properties against Candida albicans.

The compound's antimicrobial action involves interaction with specific molecular targets, where the bromo-substituted alkyl chain facilitates covalent bonding with nucleophilic sites, potentially inhibiting or modifying their function. The thiazole ring can also interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Anticancer Activity

A study explored the anticancer potential of thiazole derivatives, including 2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole. The compound was evaluated for its ability to inhibit tumor cell proliferation in vitro. The results indicated a significant reduction in cell viability in melanoma and prostate cancer cell lines at micromolar concentrations.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The bromo-substituted alkyl chain allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations at Position 2

Table 1: Key Structural Analogs and Their Properties

- Brominated Derivatives : The target compound and 2-(1-bromoethyl)-4,5-dimethyl-1,3-thiazole share bromine-mediated reactivity, but the longer alkyl chain in the former may enhance lipophilicity, influencing membrane permeability in biological systems.

- Tetrazolium-Based Analog : The MTT assay compound incorporates a cationic tetrazolium group, enabling redox-based cell viability measurements. Its ionic nature contrasts with the neutral, hydrophobic bromoalkyl substituents.

- Fluoroanilino Derivative: The 4-fluoroanilino group in facilitates hydrogen bonding, stabilizing crystal packing and enhancing antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa.

Biological Activity

2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its unique structure, featuring a bromine atom and multiple methyl groups, influences its biological activity and potential applications in medicinal chemistry and agrochemicals. This article delves into the compound's biological activities, synthesis methods, and relevant case studies.

- Molecular Formula : C9H14BrNS

- Molecular Weight : 248.19 g/mol

- IUPAC Name : 2-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

- Canonical SMILES : CC1=C(SC(=N1)CC(C)CBr)C

Synthesis Methods

The synthesis of 2-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole typically involves nucleophilic substitution reactions. A common method includes the reaction of 3-bromo-2-methylpropene with 4,5-dimethylthiazole under controlled conditions using strong bases like sodium hydride or potassium tert-butoxide to facilitate the reaction. On an industrial scale, continuous flow reactors are employed to enhance efficiency and yield.

Antimicrobial Properties

Research indicates that 2-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance:

- Bacterial Activity : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Exhibits antifungal properties against Candida albicans.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The bromo-substituted alkyl chain allows for covalent bonding with nucleophilic sites on target molecules, potentially leading to inhibition or modification of their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of thiazole derivatives, including 2-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole. The compound was evaluated for its ability to inhibit tumor cell proliferation in vitro. Results indicated that it significantly reduced cell viability in melanoma and prostate cancer cell lines at micromolar concentrations .

Case Study 2: P-glycoprotein Modulation

In another investigation, the compound was assessed for its role as a P-glycoprotein (P-gp) modulator. It was found to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines. This suggests that it may reverse multidrug resistance (MDR) by inhibiting P-gp activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole | Similar thiazole ring | Distinct reactivity due to bromine position |

| 2-(3-Bromo-2-methylpropyl)-4-methylthiazole | Thiazole core with methyl substitution | Potentially different biological activity |

| 5-Methylthiazole | Simplified thiazole structure | Lacks bromine; may exhibit different reactivity |

The unique substitution pattern of 2-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole leads to varied reactivity profiles and biological activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.